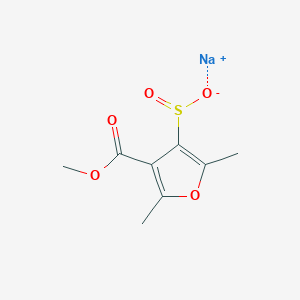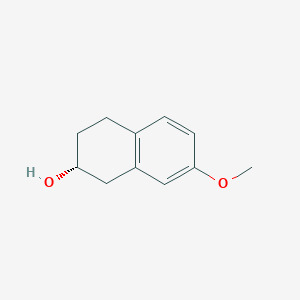![molecular formula C18H31ClN2O3 B13186440 tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a molecular formula of C17H29ClN2O3 This compound is notable for its intricate structure, which includes a pyrrole ring system, a tert-butyl ester group, and a chlorinated dimethylpropanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring system. One common method involves the reaction of an α-amino aldehyde with a suitable reagent to form the pyrrole core . The chlorinated dimethylpropanoyl group is then introduced through a subsequent reaction, often involving the use of a chlorinating agent such as thionyl chloride or oxalyl chloride . The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学研究应用
作用机制
The mechanism of action of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated moiety and the pyrrole ring system may play key roles in its biological activity, potentially affecting cellular pathways and molecular interactions .
相似化合物的比较
Similar Compounds
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated dimethylpropanoyl group and the tert-butyl ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
属性
分子式 |
C18H31ClN2O3 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C18H31ClN2O3/c1-15(2,3)24-14(23)21-11-17(6)9-20(10-18(17,7)12-21)13(22)16(4,5)8-19/h8-12H2,1-7H3 |
InChI 键 |
WZPLNDBWFPPXIE-UHFFFAOYSA-N |
规范 SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



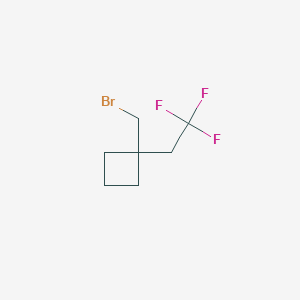
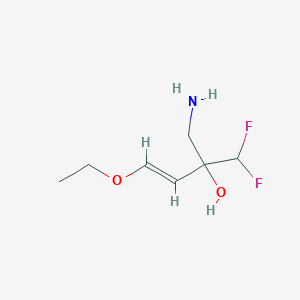
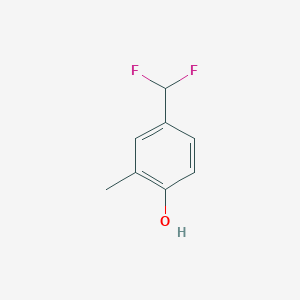
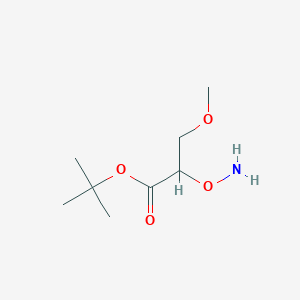
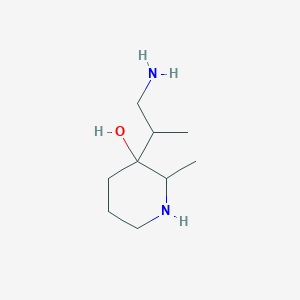
methanol](/img/structure/B13186406.png)

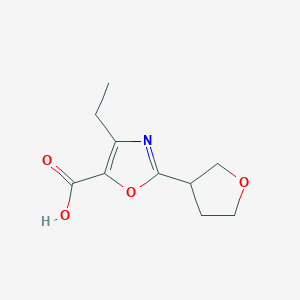
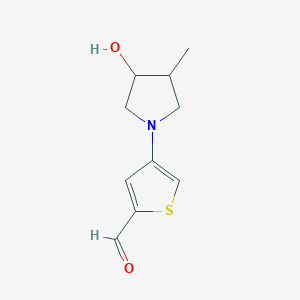
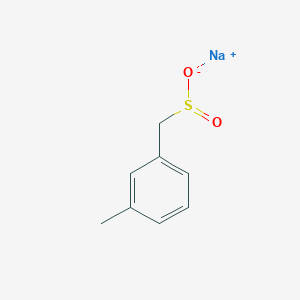
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
